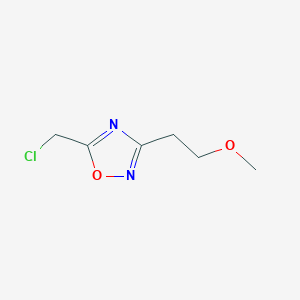

5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

5-(chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c1-10-3-2-5-8-6(4-7)11-9-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRUCCSICIDDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652005 | |

| Record name | 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-40-2 | |

| Record name | 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique heterocyclic structure that contributes to its biological activity. The oxadiazole ring system enhances its interaction with various biological targets, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various 1,2,4-oxadiazole derivatives that demonstrated potent antiproliferative effects against multiple cancer cell lines. In particular, certain derivatives showed IC50 values as low as 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 1 | OVXF 899 | 2.76 |

| Derivative 1 | PXF 1752 | 9.27 |

| Derivative 2 | PRXF 22Rv1 | 1.143 |

Antimicrobial Activity

This compound has shown promising antibacterial and antifungal properties. Studies have reported its effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values indicating significant bacteriostatic effects .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5000 |

| Escherichia coli | 5000 |

| Candida albicans | 10.8 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This activity suggests potential applications in treating inflammatory diseases .

The biological activities of oxadiazoles are attributed to their ability to interact with various molecular targets:

- Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription .

- Sirtuin Inhibition : Certain oxadiazoles demonstrate inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2), which is implicated in cancer progression .

- Receptor Modulation : Compounds have been identified as positive allosteric modulators of metabotropic glutamate receptors, indicating potential in treating neurological disorders .

Case Studies

Several case studies illustrate the therapeutic potential of oxadiazole derivatives:

- Anticancer Study : A derivative was tested against a panel of cancer cell lines showing selective cytotoxicity towards ovarian and renal cancers.

- Antimicrobial Study : A series of synthesized oxadiazoles were evaluated for their antibacterial activity against common pathogens, demonstrating effectiveness comparable to standard antibiotics.

- Inflammation Model : In vivo studies indicated that certain derivatives reduced inflammation markers in animal models of arthritis.

科学研究应用

Anticancer Properties

The 1,2,4-oxadiazole derivatives have shown promising anticancer activities. Research indicates that compounds containing the oxadiazole ring can act as potent apoptosis inducers. For instance, derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their activity against various cancer cell lines. A notable example includes a derivative with an IC50 value of approximately 92.4 µM against multiple cancer types such as human colon adenocarcinoma and breast cancer .

Recent studies have identified new derivatives that exhibit significantly greater antitumor activity. For example, a compound demonstrated IC50 values as low as 0.003 µM against lung adenocarcinoma cells, indicating its potential as a lead compound for further development .

Antimicrobial Activity

Oxadiazole derivatives have also been tested for their antimicrobial properties. Some studies have reported effective inhibition against gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests that 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole could be explored for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been investigated for anti-inflammatory properties as well. Some derivatives have shown significant inhibition of inflammatory mediators in vitro, making them candidates for further research in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

- Cycloaddition Reactions : Recent advancements in synthetic chemistry have introduced greener methodologies such as photoredox catalysis for synthesizing oxadiazoles from readily available precursors under mild conditions .

- Mechanochemical Synthesis : This approach involves grinding reactants together to facilitate the reaction without solvents, which could enhance yield and reduce environmental impact .

These methods not only improve the efficiency of synthesis but also align with contemporary trends toward sustainable chemistry.

Case Study 1: Anticancer Activity Evaluation

In one study, a series of oxadiazole derivatives were synthesized and evaluated against a panel of cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent compound exhibited an IC50 value of 0.19 µM against HCT-116 cells. This study highlights the potential of oxadiazole derivatives in drug discovery for cancer treatment .

Case Study 2: Antimicrobial Screening

Another investigation focused on assessing the antimicrobial efficacy of synthesized oxadiazole compounds against Mycobacterium tuberculosis. One derivative showed promising results with an MIC of 62.5 µg/mL, indicating its potential as a lead candidate for developing new antitubercular drugs .

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) is highly reactive in nucleophilic substitution (SN2) reactions. This site allows functionalization with various nucleophiles, enabling the synthesis of derivatives with tailored properties.

Mechanistic Insight :

The reaction proceeds via a bimolecular nucleophilic substitution mechanism, where the nucleophile (e.g., SCN⁻, NH2R) displaces the chloride ion. The electron-withdrawing oxadiazole ring enhances the electrophilicity of the chloromethyl carbon, accelerating substitution .

Condensation Reactions

The methoxyethyl group (-OCH2CH2OCH3) participates in condensation reactions, particularly under acid or base catalysis.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Ether Formation | Alcohols, K2CO3, DMF, 60°C | Methoxyethyl ether derivatives | Limited by steric hindrance of the oxadiazole ring |

| Esterification | Carboxylic acids, DCC, DMAP | Methoxyethyl ester adducts | Requires activating agents for efficiency |

Structural Impact :

The methoxyethyl group’s electron-donating nature stabilizes intermediates in condensation pathways, though its steric bulk can reduce reaction rates with larger substrates.

Cycloaddition and Ring-Opening Reactions

The 1,2,4-oxadiazole ring itself undergoes cycloaddition with dipolarophiles or ring-opening under acidic/basic conditions.

Notable Application :

Ring-opening reactions yield intermediates for synthesizing bioactive molecules, such as antimicrobial agents .

Biological Activity Modulation

Derivatives synthesized from this compound show pharmacological potential, with structure-activity relationship (SAR) studies highlighting:

-

Antioxidant Properties : Thiocyanato derivatives exhibit radical scavenging activity (IC50: 12–18 μM in DPPH assays) .

-

Anticancer Potential : Selenocyanato analogs inhibit topoisomerase II (IC50: 8.2 μM) .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C without melting.

-

Solvent Effects : Reactivity in polar aprotic solvents (e.g., DMF, MeCN) exceeds that in nonpolar media .

-

pH Sensitivity : Hydrolytically stable at neutral pH but degrades under strongly acidic/basic conditions .

Comparative Reactivity with Analogues

This compound’s versatility in nucleophilic substitution and condensation reactions makes it a valuable scaffold in medicinal chemistry. Further studies are needed to explore its applications in asymmetric catalysis and targeted drug delivery.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 5 of the 1,2,4-oxadiazole ring significantly influence the compound's properties. Below is a comparative analysis:

Key Observations :

- Polarity : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to aromatic (e.g., phenyl) or electron-withdrawing (e.g., trifluoromethyl) substituents .

- Reactivity : The chloromethyl group at position 5 is universally reactive across analogs, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate diverse derivatives .

- Thermal Stability : Aromatic and heterocyclic substituents (e.g., pyridazine) enhance thermal stability, as seen in energetic materials research .

准备方法

Cyclodehydration of Amidoximes Derived from Nitriles and Carboxylic Acids

A common route to 1,2,4-oxadiazoles involves the conversion of nitriles to amidoximes, followed by O-acylation and cyclodehydration to form the heterocyclic ring. This multistep process can be adapted to introduce various substituents at the 3- and 5-positions of the oxadiazole ring.

- Amidoxime formation: Reaction of aryl or alkyl nitriles with hydroxylamine to yield amidoximes.

- O-Acylation: Amidoximes are acylated with carboxylic acid derivatives (e.g., acid chlorides) to form O-acylamidoxime intermediates.

- Cyclodehydration: Heating the O-acylamidoxime intermediates induces ring closure to 1,2,4-oxadiazoles.

This approach allows the incorporation of the 2-methoxyethyl group by selecting appropriate carboxylic acid derivatives or nitrile precursors bearing this substituent.

Direct Chloromethylation of 3-Substituted Oxadiazoles

Another key step is the introduction of the chloromethyl group at the 5-position. This is often achieved by reaction of oxadiazole precursors with chloromethylating agents such as chloroacetyl chloride under controlled conditions:

- Reaction of the appropriate amidoxime or oxadiazole intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) at low temperature (0 °C) to room temperature.

- Subsequent heating (reflux) in toluene or other solvents to promote cyclization and chloromethyl group incorporation.

This method yields 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles in high purity and yield.

Example Synthesis Protocol (Adapted from Related 1,2,4-Oxadiazole Syntheses)

| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Amidoxime formation | React nitrile precursor with hydroxylamine hydrochloride in ethanol/water, base (NaOH) | Amidoxime intermediate | 85-90 | Stir at room temp to reflux |

| 2. O-Acylation | Add acid chloride (bearing 2-methoxyethyl group) and triethylamine in dichloromethane at 0 °C | O-Acylamidoxime intermediate | - | Slow addition, maintain low temp |

| 3. Cyclodehydration | Heat reaction mixture in toluene under reflux for 12 h | 1,2,4-oxadiazole ring formation with chloromethyl group | 85-99 | Purify by silica gel chromatography |

| 4. Purification | Extraction with DCM, drying over MgSO4, solvent removal, column chromatography | Pure this compound | - | Eluent hexane/ethyl acetate (90:10 to 95:5) |

This procedure is consistent with reported methods for similar oxadiazole derivatives.

Detailed Research Findings and Data

Reaction Conditions and Yields

Characterization Techniques

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- Molecular ion peak consistent with C6H9ClN2O2 (m/z 176.6) confirms molecular weight.

- Melting Point:

Comparative Table of Preparation Parameters

Summary and Expert Notes

- The synthesis of this compound is efficiently achieved by a two-step process involving acylation of amidoximes followed by cyclodehydration.

- Reaction parameters such as temperature control during acylation and prolonged reflux during cyclodehydration are critical for high yields and purity.

- The chloromethyl substituent is introduced via chloroacetyl chloride, which reacts selectively under mild base conditions.

- Characterization by NMR and MS is essential to confirm the structure and substitution pattern.

- The described methods are supported by multiple peer-reviewed studies and are adaptable to related oxadiazole derivatives.

This synthesis approach provides a reliable and scalable method for preparing this compound for further research and applications in medicinal chemistry and material science.

常见问题

Q. What are the established synthetic routes for 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole, and what experimental conditions optimize yield?

The synthesis typically involves cyclization or nucleophilic substitution. For example, oxadiazole rings can be formed via condensation of amidoximes with activated carbonyl derivatives under reflux conditions. A common approach involves reacting hydroxylamine derivatives with acyl chlorides in the presence of triethylamine as a base, followed by thermal cyclization (60–80°C, 4–6 hours). Evidence from analogous compounds (e.g., 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole) suggests that anhydrous solvents (e.g., dichloromethane or acetonitrile) and controlled stoichiometry (1:1 molar ratio of precursors) improve yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the chloromethyl (-CHCl) and methoxyethyl (-OCHCHOCH) groups. The chloromethyl proton triplet typically appears at δ 4.5–5.0 ppm, while methoxy protons resonate at δ 3.2–3.5 ppm .

- IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm) and C-O-C (1100–1250 cm) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (calculated m/z for CHClNO: 187.0274) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

The chloromethyl group confers reactivity and potential toxicity. Key precautions include:

- Use of PPE (gloves, goggles, lab coat) in a fume hood.

- Avoidance of aqueous or protic solvents to minimize hydrolysis.

- Storage in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electronic nature of the methoxyethyl group influence the compound’s reactivity in nucleophilic substitutions?

The methoxyethyl group is electron-donating via the oxygen lone pairs, which stabilizes adjacent electrophilic centers (e.g., the oxadiazole ring) but may deactivate the chloromethyl group toward nucleophilic attack. Comparative kinetic studies with substituent variations (e.g., replacing methoxy with nitro groups) can quantify this effect. DFT calculations (B3LYP/6-31G*) may predict charge distribution and reactive sites .

Q. What strategies mitigate instability during long-term storage or under varying pH conditions?

Stability studies under accelerated conditions (40°C/75% RH) reveal degradation pathways. For example, hydrolysis of the chloromethyl group generates 5-(hydroxymethyl) derivatives. Stabilization methods include:

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can assess binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases. Pharmacophore modeling identifies key interaction sites (e.g., the oxadiazole ring for hydrogen bonding). Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Pilot-scale reactions may suffer from heat dissipation issues, leading to byproducts. Process optimization includes:

- Continuous-flow reactors for precise temperature control.

- Catalytic systems (e.g., CuI/ligands) to enhance cyclization efficiency.

- Real-time monitoring via in-line FTIR or Raman spectroscopy .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous acetonitrile | |

| Temperature | 70°C, reflux | |

| Reaction Time | 5 hours | |

| Purification Method | Column chromatography |

Q. Table 2. Stability Under Stress Conditions

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| High humidity (75% RH) | Hydrolysis of -CHCl | Lyophilization |

| Acidic pH (pH 3) | Ring-opening | Neutral buffering |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。